Methoxymethanol

Description

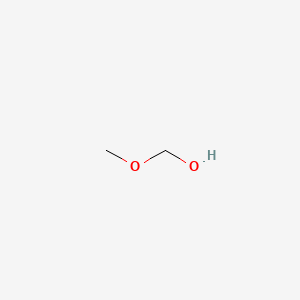

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methoxymethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c1-4-2-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWYCFISAQVCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027571 | |

| Record name | Methoxymethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-52-3 | |

| Record name | Hemiformal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxymethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxymethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxymethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T7K15960E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methoxymethanol in the Cosmos: A Technical Guide to its Formation in the Interstellar Medium

For Immediate Release

[City, State] – [Date] – The detection of complex organic molecules (COMs) in the interstellar medium (ISM) continues to fuel the quest to understand the origins of life. Among these, methoxymethanol (CH₃OCH₂OH), a molecule containing both ether and alcohol functional groups, has emerged as a significant species of interest. This technical guide provides an in-depth analysis of the current understanding of this compound formation in the ISM, tailored for researchers, scientists, and drug development professionals.

This compound has been detected in various star-forming regions, including the high-mass star-forming region NGC 6334I and the low-mass protostar IRAS 16293-2422 B.[1][2] Its presence in these environments, often at abundances higher than predicted by astrochemical models, points to efficient formation pathways that are crucial to unravel.[3][4]

Core Formation Pathways: A Tale of Two Radicals

The prevailing theory for this compound formation in the ISM centers on the recombination of two key radical species: the methoxy (B1213986) radical (CH₃O) and the hydroxymethyl radical (CH₂OH).[1][3][4][5][6][7] These radicals are themselves products of the rich chemistry occurring on the surfaces of icy dust grains, primarily through the hydrogenation of carbon monoxide (CO) and formaldehyde (B43269) (H₂CO), and the photodissociation or electron-induced dissociation of methanol (B129727) (CH₃OH).[1][3][8]

Both gas-phase and grain-surface reactions are considered plausible routes, with grain-surface chemistry in cold, dense molecular clouds believed to be a significant contributor.[1][2][3] Energetic processing of methanol-containing ices by UV radiation or cosmic rays can also lead to the formation of the necessary radical precursors.[2]

A competing reaction channel to the formation of this compound from the CH₃O and CH₂OH radicals is the production of methanol and formaldehyde (CH₃OH + H₂CO).[1][2] The branching ratios of these reactions are critical for accurately modeling the observed abundances of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from observational and experimental studies on this compound.

Table 1: Observational Data for this compound

| Source | Column Density (cm⁻²) | Abundance relative to CH₃OH | Excitation Temperature (K) |

| NGC 6334I MM1 | 4(2) x 10¹⁸ | ~1/34 | 200 |

| IRAS 16293B | - | ~3 times higher than experimental | - |

Data sourced from McGuire et al. (2017) and Manigand et al. (2020) as cited in He et al. (2022).[1][3]

Table 2: Experimental and Modeling Results for this compound Formation

| Study Type | Method | Resulting MM:CH₃OH Ratio | Key Findings |

| Laboratory Experiment | Co-deposition of CO/H₂CO with H atoms | ~0.05 | Formation via CH₃O + CH₂OH recombination confirmed, but efficiency is lower than observed.[1][2][5][6][7][9] |

| Astrochemical Modeling | Monte Carlo simulations | 0.03 - 0.06 | Agrees with experimental findings, suggesting the primary channel alone is insufficient to explain observations.[1][2][5][6][7][9] |

Experimental Protocols

The laboratory investigation of this compound formation under astrophysically relevant conditions is crucial for validating theoretical models. A common experimental approach involves the co-deposition of precursor molecules and atoms onto an ultra-high vacuum (UHV) chamber's cold substrate, mimicking interstellar ice mantles.

General Experimental Workflow for Solid-State this compound Formation:

-

Preparation of Ice Mantle: A substrate, typically a gold-plated surface, is cooled to cryogenic temperatures (e.g., 10-20 K) within a UHV chamber. A layer of water (H₂O) ice is often pre-deposited to simulate a realistic grain mantle.[1][2][9]

-

Co-deposition: A mixture of carbon monoxide (CO) or formaldehyde (H₂CO) and hydrogen (H) atoms are co-deposited onto the ice-covered substrate.[1][2][9] The H atoms are typically generated via a microwave-induced plasma.

-

In-situ Monitoring: The formation of new species on the ice surface is monitored in-situ using techniques like Fourier-transform infrared spectroscopy (FTIR).

-

Temperature Programmed Desorption (TPD): After the deposition phase, the substrate is slowly heated. The molecules desorbing from the ice surface as a function of temperature are detected by a mass spectrometer. This allows for the identification and quantification of the products formed, including this compound.[1][2][9]

Theoretical Insights

Theoretical calculations, particularly using high-level quantum chemical methods, have provided valuable insights into the stability and spectroscopic properties of this compound. These studies have identified multiple stable conformers of the molecule, with the gauche-gauche conformer being the most stable.[10][11] The energy barriers between these conformers are relatively low, indicating that this compound is a non-rigid molecule with significant large-amplitude motions.[10][11] These theoretical predictions are essential for interpreting observational spectra and guiding laboratory experiments.

Future Directions and Implications

The discrepancy between observed abundances and those predicted by current models and experiments suggests that our understanding of this compound formation is incomplete.[1][5][7] Several possibilities are being explored:

-

Alternative Formation Pathways: Other gas-phase or solid-state reactions may contribute significantly to the overall abundance of this compound. For instance, the direct hydrogenation of methyl formate (B1220265) has been considered but found to be less efficient.[1][5]

-

Incomplete Reaction Networks: The chemical networks used in astrochemical models may be missing key reactions or have inaccurate reaction rates and branching ratios.

-

Role of Energetic Processing: The influence of cosmic rays and UV photons on the chemistry of interstellar ices needs to be further constrained.[2]

The study of this compound and other COMs in the ISM has profound implications. For astrobiology, understanding the inventory of complex organic molecules in star-forming regions provides clues about the chemical precursors available for the emergence of life. For drug development professionals, the intricate reaction networks and the stability of complex molecules in extreme environments can offer insights into chemical synthesis and molecular stability, potentially inspiring novel approaches to drug design and formulation.

References

- 1. This compound formation starting from CO hydrogenation | Astronomy & Astrophysics (A&A) [aanda.org]

- 2. aanda.org [aanda.org]

- 3. [1712.03256] ALMA Detection of Interstellar this compound (CH$_3$OCH$_2$OH) [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [2112.09230] this compound Formation Starting from CO-Hydrogenation [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound formation starting from CO hydrogenation | Astronomy & Astrophysics (A&A) [aanda.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Far-Infrared Spectrum of this compound (CH3–O–CH2OH): A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methoxymethanol from Formaldehyde and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), also known as formaldehyde (B43269) methyl hemiacetal, is a key intermediate in various chemical processes and has garnered interest in fields ranging from astrochemistry to industrial synthesis. Its formation from the reaction of formaldehyde and methanol (B129727) is a spontaneous and reversible process governed by chemical equilibrium. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanism, thermodynamic and kinetic parameters, experimental protocols for its preparation and analysis, and the influence of catalysts. Quantitative data is presented in structured tables for clarity, and key pathways are visualized using logical diagrams to facilitate a deeper understanding of this important reaction.

Introduction

This compound is the simplest hemiformal, formed through the nucleophilic addition of methanol to formaldehyde.[1] This reaction is fundamental to understanding the chemistry of formaldehyde solutions in methanol, which are widely used in the production of resins, such as urea-formaldehyde and melamine-formaldehyde resins. The presence of this compound and its oligomers, poly(oxymethylene) hemiformals, significantly influences the properties and reactivity of these solutions. A thorough understanding of the synthesis and equilibrium of this compound is therefore crucial for the optimization of related industrial processes and for the development of new synthetic methodologies.

Reaction Mechanism and Thermodynamics

The formation of this compound is a classic example of nucleophilic addition to a carbonyl group. The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by proton transfer to the carbonyl oxygen, resulting in the formation of this compound. The reaction is reversible and exists in a dynamic equilibrium with the starting materials.

Reaction:

CH₂O + CH₃OH ⇌ CH₃OCH₂OH

The equilibrium of this reaction is influenced by temperature, pressure, and the presence of other substances, notably water. In aqueous solutions, the equilibrium tends to shift towards the formation of methylene (B1212753) glycol (HOCH₂OH) from formaldehyde and water.

Thermodynamic Data

Precise thermodynamic data for the formation of this compound is essential for reactor design and process optimization. The following table summarizes key thermodynamic parameters for the reactants and product.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |

| This compound | CH₃OCH₂OH | 62.07 | 82.5 | 39.9 | 0.948 |

| Formaldehyde | CH₂O | 30.03 | -19 | - | 0.815 (at -20°C) |

| Methanol | CH₃OH | 32.04 | 64.7 | 11 | 0.792 |

Reaction Kinetics

The kinetics of the uncatalyzed reaction between formaldehyde and methanol in solution are complex due to the presence of multiple equilibria involving the formation of this compound and its oligomers. While specific kinetic parameters for the formation of this compound are not extensively reported in readily available literature, the overall reaction rate is known to be influenced by factors such as temperature and reactant concentrations.

In the context of enzymatic reactions, the interconversion of methanol and formaldehyde is a rapid equilibrium process. For instance, in the presence of liver alcohol dehydrogenase (LADH), the reduction of formaldehyde to methanol is the most rapid among the interconnected reactions.[2]

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from a method used for the preparation of this compound for spectroscopic analysis.[3]

Materials:

-

Paraformaldehyde

-

Methanol

-

Potassium hydroxide (B78521)

-

Anhydrous calcium chloride

Procedure:

-

A suspension of 30 g of paraformaldehyde, 100 g of methanol, and 0.1 g of potassium hydroxide is prepared in a reaction vessel.

-

The suspension is heated to 95°C for 3 hours, during which a clear solution will form.

-

After cooling to room temperature, the this compound is purified by trap-to-trap distillation under vacuum (0.1 mbar).

-

Three slow distillations with partially selective condensation in a trap immersed in a bath cooled to -55°C are performed. This procedure yields this compound with less than 5% methanol contamination.[3]

-

The final product should be stored over anhydrous calcium chloride to maintain its stability.

Yield: Approximately 7.6 g (56%) of purified this compound can be obtained.[3]

Analytical Methods for Quantification

The quantification of this compound in solution with formaldehyde and methanol can be challenging due to the equilibrium nature of the system. Several analytical techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify and quantify this compound. The characteristic signals for this compound in CDCl₃ are a singlet at 3.37 ppm (CH₃), a triplet at 4.38 ppm (OH), and a doublet at 4.67 ppm (CH₂).[3]

-

Gas Chromatography (GC): GC can be used to separate and quantify the components of the reaction mixture.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for the separation and quantification of this compound and other components.

-

Derivatization followed by analysis: In cases where direct analysis is difficult, derivatization of formaldehyde can be employed to shift the equilibrium and allow for indirect quantification.

Catalysis

While the formation of this compound occurs spontaneously, catalysts can be employed to influence the rate and equilibrium of the reaction, particularly in the context of related industrial syntheses.

-

Acid Catalysis: Acid catalysts can protonate the carbonyl oxygen of formaldehyde, increasing its electrophilicity and thus accelerating the nucleophilic attack by methanol.

-

Base Catalysis: Base catalysts can deprotonate methanol to form the more nucleophilic methoxide (B1231860) ion, which can then react with formaldehyde.

-

Heterogeneous Catalysis: In industrial processes for methanol synthesis and formaldehyde production, various heterogeneous catalysts are used, such as copper-based catalysts.[4] While not directly targeting this compound synthesis, the reaction mechanisms on these catalyst surfaces can involve intermediates related to this compound.

Visualizing the Synthesis and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from formaldehyde and methanol is a fundamental reaction with implications for both industrial chemistry and basic research. This guide has provided a detailed overview of the reaction mechanism, thermodynamics, and kinetics, along with practical experimental protocols and analytical methods. The provided diagrams offer a clear visualization of the key processes. For professionals in research and drug development, a solid understanding of this equilibrium-driven synthesis is essential for controlling reaction outcomes and developing novel applications for this versatile molecule. Further research into the specific kinetics and the influence of various catalysts will continue to refine our understanding and expand the utility of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methoxymethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), also known as formaldehyde (B43269) methyl hemiacetal, is a simple yet reactive organic molecule belonging to the class of hemiacetals. It is a key intermediate in various chemical processes, including atmospheric chemistry and the production of oxymethylene ether fuels. Despite its significance, the inherent instability of this compound poses challenges for its isolation and characterization. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including spectroscopic data, stability, and reactivity. It also outlines general experimental approaches for its synthesis and purification based on established principles for hemiacetals, and presents key reaction mechanisms.

Physical Properties

This compound is a flammable liquid at room temperature.[1] Due to its thermal instability, many of its physical properties are reported from studies of formaldehyde-methanol mixtures or theoretical calculations. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆O₂ | [2] |

| Molecular Weight | 62.07 g/mol | [2] |

| Boiling Point | 82.5 °C (at 760 mmHg) | [3] |

| Melting Point | -92 to -95 °C | [3] |

| Density | 0.948 g/cm³ | [2] |

| Flash Point | 39.9 °C | [2] |

| pKa | 13.14 ± 0.10 (Predicted) | [3] |

| LogP | -0.41740 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Chemical Properties

Formation and Stability

This compound forms spontaneously through the equilibrium reaction between formaldehyde and methanol (B129727) in solution.[2] This reaction is reversible, and the stability of this compound is highly dependent on the conditions. It is known to be thermally unstable and can readily decompose back to its starting materials, particularly in the presence of heat, acids, or bases.[4]

Decomposition

The thermal decomposition of this compound has been a subject of computational studies, particularly in the context of high-temperature chemistry relevant to combustion. The primary decomposition pathway at high temperatures is dominated by rapid H-atom migrations, leading to the formation of methanol and formaldehyde.[5] Bond fission reactions also occur, with the cleavage of the C-O bond being a significant pathway.[5]

Reactivity

As a hemiacetal, this compound exhibits reactivity characteristic of this functional group. It is susceptible to both acid- and base-catalyzed reactions.

-

Acid-Catalyzed Decomposition: In the presence of an acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized oxocarbenium ion, which can then be attacked by a nucleophile or lose a proton to form formaldehyde.

-

Base-Catalyzed Decomposition: Under basic conditions, the hydroxyl proton can be abstracted, forming an alkoxide. This can then eliminate a methoxide (B1231860) ion to yield formaldehyde.

Spectroscopic Data

The spectroscopic characterization of pure this compound is challenging due to its instability. Much of the available data is derived from studies of formaldehyde-methanol mixtures or from gas-phase analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the NMR spectra of this compound can be done based on its structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃-O | ~3.4 | s |

| O-CH₂-O | ~4.7 | s |

| O-H | Variable | s (broad) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃-O | ~55 |

| O-CH₂-O | ~90 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound has been reported, often in mixtures with methanol and formaldehyde. Key characteristic absorptions are summarized in Table 4.

Table 4: Key Infrared Absorptions for this compound

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3641, 3631 | O-H stretch | [3] |

| 2950-2850 | C-H stretch | [6] |

| 1297 | C-O stretch | [7] |

| 1195 | C-O stretch | [7] |

| 1116 | C-O stretch | [7] |

| 930 | C-O stretch | [7] |

| 576 | C-O-C bend | [8] |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the absence of a strong molecular ion peak due to its instability. The fragmentation pattern is dominated by the loss of key functional groups.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 61 | [M - H]⁺ |

| 45 | [CH₂OH]⁺ |

| 31 | [CH₃O]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for the synthesis and purification of thermally sensitive hemiacetals and should be adapted with caution for this compound due to its inherent instability. No detailed, standardized laboratory procedure for the isolation of pure this compound has been widely published.

Synthesis of this compound (in solution)

This compound is typically generated in situ by mixing formaldehyde and methanol.

Materials:

-

Paraformaldehyde

-

Anhydrous methanol

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

To a round-bottom flask, add anhydrous methanol.

-

While stirring, slowly add paraformaldehyde to the methanol. The amount of paraformaldehyde can be adjusted to achieve the desired equilibrium concentration of this compound.

-

The mixture can be gently warmed to facilitate the depolymerization of paraformaldehyde and the formation of this compound.[2] The reaction is an equilibrium, and the resulting solution will contain methanol, formaldehyde, and this compound.

Purification by Low-Temperature Vacuum Distillation

Purification of this compound from the equilibrium mixture is challenging due to its thermal lability. Low-temperature vacuum distillation is the most viable approach.

Apparatus:

-

A vacuum distillation apparatus, including a short-path distillation head.

-

A receiving flask cooled in a dry ice/acetone bath.

-

A vacuum pump capable of reaching low pressures.

-

A cold trap to protect the vacuum pump.

Procedure:

-

The crude this compound-containing mixture is placed in the distillation flask with a stir bar.

-

The system is evacuated to a low pressure.

-

The distillation flask is gently warmed in a water bath to a temperature that allows for the distillation of this compound without significant decomposition. The exact temperature and pressure will need to be carefully optimized.

-

The distillate is collected in the cooled receiving flask.

-

Due to the co-distillation of methanol, achieving high purity may require multiple distillations or the use of a fractional distillation column.

Signaling Pathways and Logical Relationships

Formation of this compound

The formation of this compound is a straightforward acid or base-catalyzed nucleophilic addition of methanol to formaldehyde.

Acid-Catalyzed Decomposition of this compound

The acid-catalyzed decomposition proceeds through protonation of the hydroxyl group, followed by elimination of water to form a resonance-stabilized cation, which then breaks down.

Experimental Workflow for Characterization

A general workflow for the synthesis and characterization of this compound involves its formation in a mixture, followed by purification and spectroscopic analysis.

Conclusion

This compound is a fundamentally important hemiacetal with significant roles in both industrial and atmospheric chemistry. Its inherent instability makes its isolation and handling challenging, which is reflected in the limited availability of detailed experimental protocols and comprehensive spectroscopic data for the pure compound. This guide has compiled the currently available information on its physical and chemical properties, providing a valuable resource for researchers. Further experimental work is needed to establish standardized procedures for its synthesis and purification, which would enable a more thorough characterization of this reactive intermediate.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. GC/MS and FT-IR Spectra of this compound [opg.optica.org]

- 3. The Far-Infrared Spectrum of this compound (CH3–O–CH2OH): A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methoxymethanol: A Pivotal Intermediate in Combustion Chemistry

An In-depth Technical Guide for Researchers and Scientists

Methoxymethanol (CH3OCH2OH), a hemiacetal, has emerged as a critical, albeit transient, intermediate in the combustion of oxygenated fuels, particularly dimethyl ether (DME) and methanol-formaldehyde blends. Its formation and subsequent reactions play a significant role in the low-temperature combustion (LTC) regime, influencing key combustion phenomena such as the negative temperature coefficient (NTC) behavior and autoignition. This technical guide provides a comprehensive overview of the core science surrounding this compound's role in combustion, detailing its formation and consumption pathways, summarizing key quantitative kinetic data, and outlining the experimental protocols used for its study.

The Role of this compound in Combustion

This compound is primarily recognized as a key intermediate in the oxidation of dimethyl ether (DME), a promising alternative fuel known for its high cetane number and low soot emissions.[1] During the low-temperature oxidation of DME, the methoxymethylperoxy radical (CH3OCH2OO•) is a central species. The isomerization of this radical can lead to the formation of this compound, which then influences the subsequent reaction pathways.

The presence of this compound can also impact the combustion of methanol (B129727), especially in the presence of formaldehyde (B43269) (CH2O). It is known to form spontaneously in mixtures of methanol and formaldehyde.[2] Studies on laminar flames of methanol and formaldehyde have shown that a significant fraction of formaldehyde can be present as this compound in the gas phase, affecting the overall reactivity of the mixture.[3][4]

Formation and Decomposition Pathways

The chemical kinetics of this compound are complex, involving multiple formation and consumption channels that are highly dependent on temperature and pressure.

Formation Pathways

This compound can be formed through several key reactions in a combustion environment:

-

Recombination of Radicals: A primary formation route, especially in low-temperature combustion, is the recombination of hydroxymethyl (•CH2OH) and methoxy (B1213986) (CH3O•) radicals.[5][6]

-

Reaction of Methanol and Formaldehyde: this compound can form from the reaction between methanol and formaldehyde, particularly in fuel blends containing both species.[2]

-

From Methoxymethylperoxy Radical: In DME oxidation, the methoxymethylperoxy radical (CH3OCH2OO•) can undergo intramolecular H-shift to form a hydroperoxy-methoxymethyl radical (•CH2OCH2OOH), which can then lead to this compound formation.

Decomposition and Subsequent Reactions

Once formed, this compound is highly reactive and can decompose through several pathways:

-

Unimolecular Decomposition: this compound can decompose into various smaller species, though the specific pathways and rates are still an area of active research.

-

H-Abstraction Reactions: Hydrogen abstraction from this compound by radicals such as •OH, •H, and HO2• is a significant consumption pathway. Abstraction from the secondary hydrogen atom is particularly favored, leading to the formation of the CH3OCHOH• radical. This radical can then decompose to formic acid and a methyl radical, which can reduce the overall reactivity of the system.[3][4]

The following Graphviz diagram illustrates the central role of this compound in the low-temperature oxidation of dimethyl ether.

Quantitative Data

The accurate modeling of combustion processes involving this compound relies on precise kinetic data for its formation and consumption reactions. The following tables summarize key reaction rate parameters in the Arrhenius form, k = A * T^n * exp(-Ea / RT), where A is the pre-exponential factor, n is the temperature exponent, and Ea is the activation energy.

Table 1: Key H-Abstraction Reactions from this compound

| Reaction | A (cm³ mol⁻¹ s⁻¹) | n | Ea (kcal mol⁻¹) | Source |

| CH3OCH2OH + •OH → CH3OCHOH + H2O | 1.00E+13 | 0.0 | 0.0 | Estimated[4] |

| CH3OCH2OH + •H → CH3OCHOH + H2 | 2.00E+13 | 0.0 | 7.0 | Estimated[4] |

| CH3OCH2OH + •O → CH3OCHOH + •OH | 1.00E+13 | 0.0 | 5.0 | Estimated[4] |

| CH3OCH2OH + HO2• → CH3OCHOH + H2O2 | 1.00E+12 | 0.0 | 20.0 | Estimated[4] |

| CH3OCH2OH + CH3• → CH3OCHOH + CH4 | 1.00E+11 | 0.0 | 10.0 | Estimated[4] |

Note: The rate constants presented are often derived from theoretical calculations or analogies with similar reactions and carry uncertainties. Experimental validation is crucial for refining these parameters.

Experimental Protocols

The study of reactive intermediates like this compound requires sophisticated experimental techniques capable of probing complex chemical environments at high temperatures and pressures.

Jet-Stirred Reactors (JSR)

Jet-stirred reactors are widely used to study combustion kinetics under well-controlled conditions.

-

Principle: A JSR is designed to create a spatially homogeneous mixture of reactants and products through turbulent mixing induced by high-velocity gas jets.[7] This allows for the study of chemical kinetics at a constant temperature and pressure, with a defined residence time.[8]

-

Methodology:

-

A pre-vaporized fuel/oxidizer mixture is introduced into the reactor through multiple nozzles.

-

The reactor is housed in an oven to maintain a constant temperature, typically ranging from room temperature up to 1200 K.[7]

-

The pressure is controlled by a downstream pressure regulator.

-

After a certain residence time, the reacting mixture is sampled through a probe.

-

The sampled species are then analyzed using techniques such as gas chromatography (GC) or molecular beam mass spectrometry (MBMS) to determine their concentrations.[7]

-

The following diagram illustrates a typical experimental workflow for a JSR study.

Shock Tubes

Shock tubes are used to study chemical kinetics at high temperatures and pressures over very short timescales.

-

Principle: A shock wave is generated by the sudden rupture of a diaphragm separating a high-pressure driver section from a low-pressure driven section.[9] The shock wave travels down the tube, rapidly heating and compressing the test gas mixture.

-

Methodology:

-

The driven section is filled with the fuel/oxidizer mixture at a low pressure.

-

The driver section is filled with a high-pressure gas (e.g., helium).

-

The diaphragm is ruptured, generating a shock wave that propagates through the test gas.

-

The shock wave reflects off the end wall, creating a region of stagnant, high-temperature, and high-pressure gas.[9]

-

Optical diagnostics, such as laser absorption or emission spectroscopy, are used to monitor the concentration of key species as a function of time. Ignition delay times are a common measurement.[10]

-

Laminar Flame Studies

The measurement of laminar flame speeds provides crucial data for the validation of combustion mechanisms.

-

Principle: The speed at which a laminar (non-turbulent) flame propagates through a premixed fuel/air mixture is a fundamental property of the mixture.

-

Methodology (Heat Flux Method):

-

Methodology (Spherically Expanding Flames):

Conclusion

This compound is a fundamentally important, yet often overlooked, intermediate in the combustion of oxygenated fuels. Its formation and reaction pathways, particularly in the low-temperature regime, have a significant impact on the overall combustion process. A thorough understanding of its chemical kinetics, supported by robust experimental data and detailed modeling, is essential for the development of advanced combustion technologies that utilize alternative fuels like dimethyl ether. Future research should focus on obtaining more precise experimental measurements of the rate constants for key reactions involving this compound to further refine and validate combustion models.

References

- 1. [1712.01917] A Jet-Stirred Apparatus for Turbulent Combustion Experiments [arxiv.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [2112.09230] this compound Formation Starting from CO-Hydrogenation [arxiv.org]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. Combustion Experiments [cpc.kaust.edu.sa]

- 8. Ammonia-methane interaction in Jet-Stirred and Flow reactor: an experimental and kinetic modeling study - WebTV Université de Lille [webtv.univ-lille.fr]

- 9. m.youtube.com [m.youtube.com]

- 10. DSpace [researchrepository.universityofgalway.ie]

- 11. Laminar flame speed measurement and combustion mechanism optimization of methanol–air mixtures [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Laminar Flame Characteristics of Premixed Methanol–Water–Air Mixture | MDPI [mdpi.com]

Conformational Landscape of Methoxymethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), the simplest hemiformal, is a molecule of significant interest in fields ranging from atmospheric chemistry and astrophysics to pharmacology, where understanding its conformational preferences is crucial for modeling its interactions and reactivity. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing its stable conformers, the energetic barriers to their interconversion, and the experimental and computational methodologies employed in their characterization. All quantitative data are summarized for comparative analysis, and key experimental and logical workflows are visualized to facilitate a deeper understanding of its complex potential energy surface.

Introduction

This compound is a non-rigid molecule characterized by multiple internal rotational axes, leading to a complex potential energy surface with several stable conformers.[1][2] These conformational isomers, arising from the rotation around the C-O and O-H bonds, exhibit distinct spectroscopic signatures and reactivity profiles. A thorough understanding of the conformational landscape is therefore essential for accurately interpreting experimental data and predicting the behavior of this compound in various environments. This guide synthesizes the current knowledge on the conformational analysis of this important molecule.

Conformational Isomers of this compound

High-level quantum chemical calculations and spectroscopic studies have identified three stable conformers of this compound.[1][2][3] These conformers are often designated using gauche (G) and trans (T) descriptors for the C-O-C-O and O-C-O-H dihedral angles, respectively, or simply as conformers I, II, and III in spectroscopic literature. The nomenclature CGcg, CGcg', and Tcg is also used to provide a more detailed description of the geometry.[1][2]

The interconversion between these conformers occurs through large-amplitude motions (LAMs), primarily the internal rotations of the methyl (CH₃) and hydroxyl (OH) groups.[1][2][3] These motions are crucial in defining the conformational dynamics and are often coupled, complicating the analysis of the molecule's spectra.[1][2]

Quantitative Conformational Data

The relative stabilities and key spectroscopic parameters of the this compound conformers have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize the most pertinent quantitative data.

| Conformer | Nomenclature | Relative Energy (cm⁻¹) | Relative Energy (kcal/mol) |

| I | CGcg | 0.0 | 0.0 |

| II | Tcg | 792.7 | 2.27 |

| III | CGcg' | 641.5 | 1.83 |

Table 1: Relative Energies of this compound Conformers. Data sourced from theoretical calculations at the CCSD(T)-F12b/cc-pCVTZ-F12 level of theory.[1][2]

| Conformer | A₀ (MHz) | B₀ (MHz) | C₀ (MHz) |

| I (CGcg) | 17233.99 | 5572.58 | 4815.55 |

Table 2: Ground State Rotational Constants of the Most Stable Conformer (I/CGcg). [2]

| Torsional Motion | Conformer | Barrier Height (cm⁻¹) | Barrier Height (kcal/mol) |

| Methyl Torsion (V₃) | CGcg | 595.7 | 1.70 |

| Methyl Torsion (V₃) | Tcg | 683.7 | 1.95 |

| Methyl Torsion (V₃) | CGcg' | 829.0 | 2.37 |

Table 3: Torsional Barriers for Methyl Group Rotation in Different Conformers. [1][2]

Experimental and Computational Protocols

The characterization of this compound's conformers relies on a synergistic approach combining experimental spectroscopy and high-level quantum chemical calculations.

Experimental Methodologies

-

Millimeter-wave Spectroscopy: This technique has been instrumental in the rotational spectroscopic characterization of this compound.[3][4] The synthesis of this compound for these studies often involves the reaction of formaldehyde (B43269) with methanol.[4][5] The spectra are typically recorded in a flow system due to the kinetic instability of the molecule.[4] Analysis of the complex rotational spectra, which are complicated by the large-amplitude motions, allows for the determination of precise rotational constants and the identification of different conformers.[3]

-

Fourier Transform Infrared (FT-IR) Spectroscopy: Gas chromatography coupled with FT-IR (GC/FT-IR) has been used to obtain the infrared spectra of isolated this compound.[2][5] This method allows for the separation of this compound from its precursors and other reaction products, enabling the assignment of vibrational bands to specific conformers with the aid of theoretical calculations.[1][2]

Computational Methodologies

-

High-Level Ab Initio Calculations: The accurate determination of the geometries, relative energies, and spectroscopic parameters of the this compound conformers requires high-level quantum chemical methods. The explicitly correlated coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)-F12b) in conjunction with large basis sets (e.g., cc-pCVTZ-F12) has been shown to provide reliable results.[1][2]

-

Potential Energy Surface (PES) Scanning: To map the conformational landscape and determine the barriers to interconversion, the potential energy surface is scanned along the torsional coordinates corresponding to the C-O and O-H bond rotations. These calculations are crucial for understanding the dynamics of the large-amplitude motions.[1]

Visualization of Conformational Relationships

The following diagrams illustrate the key relationships and workflows in the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a molecule with a complex and dynamic potential energy surface. The existence of three low-energy conformers, coupled with significant large-amplitude motions, presents both a challenge and an opportunity for detailed spectroscopic and computational studies. The data and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand and predict the behavior of this fundamental hemiformal. A thorough grasp of its conformational preferences is paramount for applications in atmospheric modeling, interstellar chemistry, and the rational design of molecules with similar structural motifs.

References

- 1. The Far-Infrared Spectrum of this compound (CH3–O–CH2OH): A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Laboratory spectroscopy of this compound in the millimeter-wave range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. GC/MS and FT-IR Spectra of this compound [opg.optica.org]

An In-depth Technical Guide to the Stability and Decomposition Pathways of Methoxymethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxymethanol (CH₃OCH₂OH), a simple hemiacetal, is a molecule of significant interest due to its role as a key intermediate in methanol (B129727) oxidation catalysis and its formation from the ubiquitous chemicals formaldehyde (B43269) and methanol.[1][2] Despite its simple structure, this compound is an unstable species, not typically isolated as a pure compound, and exists in equilibrium with its precursors in solution.[3][4] This guide provides a comprehensive technical overview of the stability and decomposition pathways of this compound, drawing upon available theoretical and experimental data, as well as established principles of hemiacetal chemistry. It details the primary decomposition routes under various conditions, presents available quantitative data, outlines relevant experimental protocols for studying its stability, and provides visualizations of the key chemical processes.

Stability of this compound

The stability of this compound is highly dependent on its environment. In non-aqueous methanol solutions, formaldehyde exists predominantly in equilibrium with this compound.[1][5] However, the presence of water significantly shifts the equilibrium, and its stability is markedly influenced by temperature and pH.

Thermal Stability

In the gas phase and at high temperatures, this compound undergoes unimolecular decomposition. Computational studies have elucidated the primary pathways, which involve H-atom migrations and bond fission. The high-temperature chemistry is dominated by rapid H-atom migrations, leading to the formation of an alcohol and formaldehyde.[6]

Table 1: Calculated Bond Dissociation Energies (BDEs) for this compound [6]

| Bond | BDE (kcal/mol) |

| CH₃O–CH₂OH | 83.9 |

| CH₃OCH₂–OH | 96.7 - 96.9 |

| H–CH₂OCH₂OH | 96.7 |

| CH₃OC(H)–OH | Not specified |

| CH₃OCH₂O–H | Not specified |

Note: Data is derived from computational studies at the CBS-QB3 level of theory.

Stability in Aqueous Solution

In aqueous solutions, this compound is in equilibrium with formaldehyde and methanol. This equilibrium is dynamic and can be readily reversed through hydrolysis.[7] The stability is highly sensitive to pH.

-

Neutral Conditions: Even in neutral aqueous solutions, this compound will hydrolyze back to formaldehyde and methanol. The presence of water favors the formation of methylene (B1212753) glycol (formaldehyde hydrate), further driving the decomposition of this compound.[1][5]

-

Acidic Conditions: The decomposition of this compound is significantly accelerated in the presence of acid. Acid catalysis protonates the ether or hydroxyl oxygen, facilitating the cleavage of the C-O bond.[8][9]

-

Basic Conditions: In basic solutions, the decomposition can also be catalyzed. The reaction typically proceeds through the deprotonation of the hydroxyl group.[10]

Due to the inherent instability of this compound, specific quantitative data on its decomposition kinetics as a function of pH is scarce in the literature. However, the principles of hemiacetal hydrolysis are well-established and can be applied.

Table 2: Equilibrium Constants for Formaldehyde Reactions in Solution

| Reaction | Equilibrium Constant (K) | Conditions |

| Formaldehyde + Water ⇌ Methylene Glycol | 1.3 x 10³ | Room Temperature, Aqueous Solution[1][5] |

| Formaldehyde + Methanol ⇌ this compound | Not explicitly quantified, but equilibrium favors this compound in anhydrous methanol[5] | Anhydrous Methanol |

Decomposition Pathways

The primary decomposition pathway for this compound in solution is hydrolysis to formaldehyde and methanol. This reaction can be catalyzed by both acids and bases. High-temperature gas-phase decomposition follows different pathways involving radical intermediates.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound proceeds through protonation of one of the oxygen atoms, which makes it a better leaving group. The subsequent steps involve the departure of methanol or water and attack by a water molecule, ultimately leading to formaldehyde and methanol. The formation of a resonance-stabilized oxonium ion is a key intermediate.[9][11]

Base-Catalyzed Decomposition

In basic media, the decomposition is initiated by the deprotonation of the hydroxyl group of this compound to form an alkoxide. This is followed by the elimination of the methoxy (B1213986) group to yield formaldehyde.

High-Temperature Gas-Phase Decomposition

At temperatures above 500 K, the decomposition of this compound in the gas phase is thought to proceed through several competing pathways, including bond fission and intramolecular H-atom transfer. The primary products are methanol and formaldehyde, formed via a rapid H-atom migration.[6][12]

References

- 1. Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental approach to the kinetic study of unstable site-directed irreversible inhibitors: kinetic origin of the apparent positive co-operativity arising from inactivation of trypsin by p-amidinophenylmethanesulphonyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.oberlin.edu [www2.oberlin.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization [frontiersin.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 8. Experimental approach to the kinetic study of unstable site-directed irreversible inhibitors: kinetic origin of the apparent positive co-operativity arising from inactivation of trypsin by p-amidinophenylmethanesulphonyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Atmospheric Chemistry of Methoxymethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), a simple hemiformal, is a volatile organic compound (VOC) of interest in atmospheric chemistry. While not a major primary emission, it is formed in the atmosphere through the oxidation of other prevalent VOCs, such as dimethyl ether, and plays a role in the complex web of tropospheric chemical reactions. Its bifunctional nature, possessing both an ether and an alcohol group, dictates its reactivity and degradation pathways, contributing to the formation of secondary pollutants. This technical guide provides an in-depth analysis of the current understanding of this compound's role in the atmosphere, including its formation mechanisms, atmospheric fate, and the experimental protocols used to study its chemistry. Due to a lack of direct experimental data for some key reactions, this guide also presents estimations based on structure-activity relationships and data from analogous compounds.

Introduction

This compound is a highly reactive oxygenated volatile organic compound (OVOC) that, despite its instability and low atmospheric concentrations, is a relevant intermediate in atmospheric chemical cycles.[1][2] Its significance stems from its formation as a secondary product from the oxidation of more abundant precursors, such as dimethyl ether (DME), which is considered a clean-burning alternative fuel.[1][2] Understanding the atmospheric lifecycle of this compound is crucial for accurately modeling tropospheric ozone and secondary organic aerosol (SOA) formation, particularly in regions with significant emissions of its precursors. This guide synthesizes the current knowledge on the atmospheric chemistry of this compound, providing detailed information on its sources, sinks, and the methodologies used to derive this information.

Atmospheric Formation Pathways of this compound

This compound is introduced into the atmosphere primarily through secondary production, meaning it is formed from the chemical reactions of other pollutants. The dominant formation pathway is the oxidation of dimethyl ether (DME, CH₃OCH₃).

The process is initiated by the reaction of DME with the hydroxyl radical (•OH), the primary daytime oxidant in the troposphere. This reaction proceeds via hydrogen abstraction to form a methoxymethyl radical (•CH₂OCH₃).[1][2] In the presence of oxygen (O₂), this radical is rapidly converted to the methoxymethyl peroxy radical (CH₃OCH₂OO•). In environments with significant nitrogen oxide (NOx) concentrations, this peroxy radical can react with nitric oxide (NO) to form the methoxymethyl oxy radical (CH₃OCH₂O•). This oxy radical can then react with the hydroperoxyl radical (HO₂•) to produce this compound and oxygen.

Another formation route involves the recombination of the methoxy (B1213986) radical (CH₃O•) and the hydroxymethyl radical (•CH₂OH).[3][4] These radicals can be generated from the photolysis or OH-initiated oxidation of methanol.[5][6] This pathway is particularly relevant in interstellar chemistry but can also occur in specific atmospheric conditions.

Additionally, this compound can form spontaneously in aqueous atmospheric phases, such as clouds and fogs, from the reaction of dissolved formaldehyde (B43269) and methanol.[3]

Atmospheric Fate and Degradation

The atmospheric lifetime of this compound is primarily determined by its reaction with the hydroxyl radical (•OH). Other potential sinks, such as reaction with the nitrate (B79036) radical (NO₃•) during nighttime, reaction with chlorine atoms (Cl•) in marine or polluted environments, and direct photolysis, are considered to be of minor importance for the overall atmospheric removal.

Reaction with Hydroxyl Radical (•OH)

The gas-phase reaction with the •OH radical is the dominant loss process for this compound during the day. This reaction proceeds through hydrogen abstraction from four different sites: the C-H bonds of the methoxy group, the C-H bonds of the methylene (B1212753) group, and the O-H bond of the hydroxyl group.

Reaction Channels:

-

CH₃OCH₂OH + •OH → •CH₂OCH₂OH + H₂O

-

CH₃OCH₂OH + •OH → CH₃OC(•)HOH + H₂O

-

CH₃OCH₂OH + •OH → CH₃OCH₂O• + H₂O

Abstraction of a hydrogen atom from the methylene group (channel 2) is expected to be the most favorable pathway due to the activating effect of the adjacent oxygen atoms. The resulting radicals undergo further reactions, primarily with O₂, leading to the formation of peroxy radicals, which then react further, typically with NO or HO₂, to yield stable products such as methyl formate (B1220265), formaldehyde, and formic acid.

Other Potential Sinks

-

Reaction with NO₃•: During the night, the nitrate radical can be an important oxidant. However, for saturated ethers and alcohols, the reaction rates with NO₃• are generally much slower than with •OH.

-

Reaction with Cl•: In the marine boundary layer or in continental areas with sources of Cl atoms, reaction with Cl• can be a competitive sink. The rate constants for Cl atom reactions with ethers and alcohols are typically fast.

-

Photolysis: this compound does not possess significant chromophores that absorb actinic radiation in the troposphere (> 290 nm). Therefore, direct photolysis is not expected to be a significant atmospheric loss process.

Quantitative Data

Direct experimental kinetic data for the atmospheric reactions of this compound are scarce. However, rate constants can be estimated using structure-activity relationships (SARs) and by comparison with structurally similar compounds.

| Reaction | k (298 K) (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| This compound + •OH | ~ 5.0 x 10⁻¹² | Estimation | Based on analogous compounds below |

| Dimethoxymethane + •OH | 2.8 x 10⁻¹² | Experimental | (Atkinson et al., 2006) |

| 2-Methoxyethanol + •OH | 9.5 x 10⁻¹² | Experimental | (Wallington et al., 1988) |

| Methanol + •OH | 9.4 x 10⁻¹³ | Experimental | [7] |

| This compound + Cl• | ~ 1.5 x 10⁻¹⁰ | Estimation | Based on analogous compounds below |

| 2-Methoxyethanol + Cl• | 1.4 x 10⁻¹⁰ | Experimental | [8] |

| This compound + NO₃• | < 1.0 x 10⁻¹⁵ | Estimation | Based on analogous compounds below |

| 2-Ethoxyethanol + NO₃• | 4.8 x 10⁻¹⁵ | Experimental | [8] |

Note: Estimated values are derived from the principle of additivity of group reactivities and comparison with the provided experimental data for similar compounds. The atmospheric lifetime (τ) of this compound with respect to reaction with •OH can be estimated using the formula τ = 1 / (k[OH]), where k is the reaction rate constant and [OH] is the average atmospheric concentration of •OH (typically assumed to be 1 x 10⁶ molecules cm⁻³). Using the estimated kOH, the atmospheric lifetime of this compound is approximately 2.3 days.

Experimental Protocols

The kinetic and mechanistic data for the atmospheric reactions of oxygenated VOCs like this compound are typically obtained using laboratory-based simulation studies. The relative rate method is a widely used and robust technique for determining reaction rate constants.

Relative Rate Method

The relative rate method involves exposing a mixture of the target compound (this compound) and a reference compound (whose reaction rate constant with the oxidant is well-known) to a controlled concentration of an oxidant (e.g., •OH radicals). The decay of both the target and reference compounds is monitored over time.

The rate constant for the reaction of the target compound with the oxidant (k_target) can be determined from the following relationship:

ln([Target]₀ / [Target]ₜ) = (k_target / k_ref) * ln([Reference]₀ / [Reference]ₜ)

where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, respectively, and k_ref is the known rate constant for the reference compound. A plot of ln([Target]₀ / [Target]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line with a slope equal to k_target / k_ref.

Experimental Setup:

-

Reaction Chamber: Experiments are often conducted in large volume (several m³) Teflon bags or quartz glass reactors to minimize wall effects. These chambers are equipped with UV lamps for in-situ radical generation.

-

Radical Generation: •OH radicals are typically produced by the photolysis of a precursor, such as hydrogen peroxide (H₂O₂) or methyl nitrite (B80452) (CH₃ONO), at specific wavelengths.

-

Instrumentation: The concentrations of the target and reference compounds are monitored using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). Product identification is often carried out using GC-MS or Fourier-Transform Infrared Spectroscopy (FTIR).

Atmospheric Implications and Conclusion

This compound, formed from the atmospheric oxidation of dimethyl ether and other precursors, is a reactive intermediate that contributes to the cycling of radicals and the formation of secondary pollutants in the troposphere. Its primary atmospheric sink is the reaction with the hydroxyl radical, leading to a relatively short atmospheric lifetime of a few days. The degradation of this compound results in the formation of smaller, more oxygenated products, such as methyl formate and formaldehyde, which can further influence atmospheric chemistry. Formaldehyde, for instance, is a significant source of radicals through its photolysis.

While direct measurements of this compound's atmospheric reaction rates are currently lacking, estimations based on its chemical structure and the known reactivity of similar compounds provide a solid foundation for its inclusion in atmospheric models. Further laboratory studies are needed to refine these estimates and to fully elucidate the product yields from its oxidation pathways. For professionals in fields such as drug development, where understanding the environmental fate of volatile compounds can be important, this guide highlights the methodologies used to assess the atmospheric impact of complex organic molecules. The principles of atmospheric degradation via radical-initiated oxidation are broadly applicable to a wide range of volatile organic compounds.

References

- 1. The Far-Infrared Spectrum of this compound (CH3–O–CH2OH): A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Laboratory spectroscopy of this compound in the millimeter-wave range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. kb.osu.edu [kb.osu.edu]

- 8. witpress.com [witpress.com]

Unraveling the Quantum Landscape of Methoxymethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methoxymethanol (CH₃OCH₂OH), a molecule of interest in atmospheric chemistry and a potential biofuel additive, presents a fascinating case study in conformational complexity and intramolecular interactions. Understanding its intrinsic properties is crucial for accurately modeling its behavior in various environments. This technical guide delves into the quantum chemical calculations that illuminate the structural and energetic landscape of this compound, providing a comprehensive overview of its properties derived from high-level computational methods.

Conformational Landscape and Energetics

Quantum chemical calculations have revealed the existence of three stable conformers of this compound, arising from the internal rotations around the C-O bonds and the O-H bond. These conformers are designated as CGcg, CGcg', and Tcg.[1][2] The relative stability and key properties of these conformers have been determined through sophisticated computational approaches, providing a detailed picture of the molecule's potential energy surface.

The most stable conformer is CGcg, which adopts a gauche-gauche configuration. The other two conformers, CGcg' and Tcg, lie at slightly higher energies.[1][2] The small energy differences between these conformers indicate that this compound is a fluxional molecule, with multiple conformations being accessible at ambient temperatures.

Table 1: Calculated Properties of this compound Conformers

| Property | CGcg (Most Stable) | CGcg' | Tcg |

| Relative Energy (cm⁻¹) | 0.0 | 641.5 | 792.7 |

| Relative Energy (kcal/mol) | 0.0 | 1.83 | 2.27 |

| Rotational Constant A₀ (MHz) | 17233.99 | - | - |

| Rotational Constant B₀ (MHz) | 5572.58 | - | - |

| Rotational Constant C₀ (MHz) | 4815.55 | - | - |

| Methyl Torsional Barrier V₃ (cm⁻¹) | 595.7 | 829.0 | 683.7 |

Data sourced from studies employing high-level ab initio methods.[1][2]

Intramolecular Interactions and Torsional Barriers

The conformational preferences of this compound are governed by a delicate balance of intramolecular forces, including hydrogen bonding and steric effects. The internal rotation of the methyl and hydroxyl groups gives rise to torsional barriers that have been computationally determined.[1][2] These barriers provide insight into the flexibility of the molecule and the energy required for interconversion between different conformers. The methyl torsional barrier, for instance, has been estimated to be around 545.92 cm⁻¹ for the most stable conformer in some studies.[1][2]

Thermochemical Properties and High-Temperature Chemistry

Beyond its conformational landscape, the thermochemical properties of this compound are critical for understanding its role in combustion and atmospheric processes. Quantum chemical methods have been employed to calculate key parameters such as bond dissociation energies (BDEs), which are fundamental for predicting reaction pathways at high temperatures.[3] These calculations help in identifying the weakest bonds in the molecule and the most likely initial steps in its thermal decomposition.[3]

Table 2: Selected Bond Dissociation Energies (BDEs) of this compound

| Bond | BDE (kcal/mol) |

| CH₃O-CH₂OH | Value dependent on computational level |

| CH₃OCH₂-OH | Value dependent on computational level |

| H-CH₂OCH₂OH | Value dependent on computational level |

Note: Specific BDE values can vary depending on the chosen level of theory and basis set. For accurate modeling, it is crucial to refer to studies utilizing robust methods like CBS-QB3 or G theories.[3]*

Experimental Protocols: A Computational Approach

The data presented in this guide are the result of rigorous in silico experiments. The following outlines a typical computational protocol for investigating the properties of this compound.

1. Geometry Optimization and Conformational Search:

-

Initial structures of possible conformers are generated.

-

Geometry optimization is performed using a suitable level of theory, such as density functional theory (DFT) with a basis set like 6-311++G(d,p), to find the minimum energy structures.

-

A conformational search is conducted by systematically rotating the dihedral angles of the C-O and O-H bonds to ensure all stable conformers are identified.

2. High-Accuracy Energy Calculations:

-

To obtain reliable relative energies, single-point energy calculations are performed on the optimized geometries using more accurate and computationally expensive methods.

-

Coupled-cluster methods, such as CCSD(T) with an appropriate basis set (e.g., aug-cc-pVTZ), or composite methods like CBS-QB3, are often employed for this purpose.[1][2][3]

3. Vibrational Frequency Analysis:

-

Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.

-

These calculations confirm that the optimized structures are true minima (no imaginary frequencies) and provide zero-point vibrational energies (ZPVE) for correcting the relative energies.

4. Torsional Barrier Calculations:

-

The potential energy surface along the rotational coordinate of the methyl and hydroxyl groups is scanned.

-

This involves performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at different values.

-

The energy difference between the minimum and maximum points on the potential energy scan gives the torsional barrier.

Visualizing Molecular Landscapes and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Relative energies of the three stable conformers of this compound.

Caption: A generalized workflow for quantum chemical calculations of molecular properties.

References

Unimolecular reactions of methoxymethanol at high temperatures

An In-depth Technical Guide to the Unimolecular Reactions of Methoxymethanol at High Temperatures

Introduction

This compound (CH₃OCH₂OH), the simplest hydroxy ether, is a molecule of significant interest in modern combustion chemistry. It serves as a crucial intermediate in the oxidation of oxymethylene ethers (OMEs), which are promising synthetic e-fuels designed to reduce soot emissions.[1] Understanding the thermal decomposition of this compound is essential for developing accurate kinetic models for these next-generation fuels. Due to its inherent instability, laboratory studies on isolated this compound are challenging, making computational chemistry a primary tool for investigating its high-temperature behavior.[2]

This technical guide provides a comprehensive overview of the unimolecular reaction pathways of this compound at high temperatures, focusing on data derived from high-level ab initio calculations and theoretical kinetics. It is intended for researchers, scientists, and professionals in the fields of chemical kinetics, combustion science, and alternative fuel development.

Dominant Unimolecular Reaction Pathways

At high temperatures (covering a range of 500 to 2000 K), the unimolecular decomposition of this compound is primarily governed by two competing mechanisms: intramolecular hydrogen migration and direct bond fission.[1] Computational studies have revealed that H-atom migration is the dominant reaction pathway across the entire temperature range, with reaction rates several orders of magnitude greater than those for bond fission.[1]

Intramolecular Hydrogen Migration

The most favorable decomposition channel involves the migration of the hydroxyl hydrogen atom to the methoxy (B1213986) oxygen atom via a four-membered ring transition state. This is a rapid isomerization process that leads to the formation of methanol (B129727) (CH₃OH) and formaldehyde (B43269) (CH₂O).

CH₃OCH₂OH ⇌ [TS] ⇌ CH₃OH + CH₂O

Bond Fission Reactions

Direct bond scission reactions require significantly more energy and are therefore much slower, only becoming somewhat comparable in rate to H-migration at extremely high temperatures (around 2000 K).[1] The primary bond fission pathways involve the cleavage of the C-O bonds.

-

R1: CH₃OCH₂OH → CH₃O• + •CH₂OH (Methoxy and hydroxymethyl radicals)

-

R2: CH₃OCH₂OH → CH₃• + •OCH₂OH (Methyl and hydroperoxymethylene radicals)

The relative importance of these pathways is dictated by their respective bond dissociation energies.

Caption: Primary unimolecular reaction channels for this compound at high temperatures.

Quantitative Data

The kinetic parameters and bond energies presented below are derived from high-level computational studies. These values are crucial for the development and validation of chemical kinetic models.

Bond Dissociation Energies (BDEs)

The BDEs provide insight into the energy required to break specific bonds within the this compound molecule, indicating the most likely bond fission pathways.

| Bond | BDE (kcal/mol) at 298 K |

| CH₃O-CH₂OH | 84.1 |

| CH₃OCH₂-OH | 102.5 |

| H-CH₂OCH₂OH | 97.4 |

| CH₃-OCH₂OH | 89.2 |

| CH₃OCH-H (secondary C) | 94.2 |

| CH₃OC-H₂OH | 99.1 |

Table 1: Computationally derived bond dissociation energies for this compound.

High-Pressure Limit Rate Constants

The following table summarizes the high-pressure limit rate constants for the primary unimolecular decomposition reactions of this compound, expressed in the modified Arrhenius form (k = A * Tⁿ * exp(-Ea/RT)). These parameters are typically valid for temperatures between 500 and 2000 K.[1]

| Reaction No. | Reaction | A (s⁻¹) | n | Ea (kcal/mol) |

| H-Migration | CH₃OCH₂OH → CH₃OH + CH₂O | 1.11 x 10¹⁰ | 1.01 | 31.1 |

| Bond Fission | ||||

| R1 | CH₃OCH₂OH → CH₃O• + •CH₂OH | 2.35 x 10¹⁶ | 0.52 | 85.5 |

| R2 | CH₃OCH₂OH → CH₃• + •OCH₂OH | 1.15 x 10¹⁷ | 0.28 | 90.5 |

Table 2: High-pressure limit Arrhenius parameters for the unimolecular decomposition of this compound. The dominant H-migration pathway is highlighted.

Methodologies

Computational Protocols

-

Quantum Chemical Calculations : The potential energy surface of the reaction is meticulously mapped. This involves:

-

Geometry Optimization : Finding the lowest energy structures for reactants, transition states (TS), and products. A common level of theory for this is BHandHLYP/6–311++G(d,p).[3]

-

Energy Calculations : Performing high-accuracy single-point energy calculations on the optimized geometries. The Complete Basis Set (CBS-QB3) method is frequently used for reliable thermodynamic and kinetic parameters.[1] Another high-level approach involves Coupled Cluster theory, such as CCSD(T)/aug-cc-pVTZ.[3]

-

-

Kinetic Rate Calculations : Once the potential energy surface is defined, the temperature- and pressure-dependent reaction rate constants are calculated.

-

RRKM/ME Theory : Rice-Ramsperger-Kassel-Marcus/Master Equation (RRKM/ME) simulations are employed to compute the rate constants over wide ranges of temperature and pressure (e.g., 300–2000 K and 0.01–100 atm).[3] This theory accounts for the energy distribution within the molecule and collisional energy transfer.

-

Caption: A generalized workflow for the theoretical determination of reaction kinetics.

Note on Experimental Protocols

As of this writing, there is a notable absence of direct experimental studies focused on the isolated unimolecular pyrolysis of this compound at high temperatures. This is largely due to the compound's instability.[2]

The chemistry of this compound is, however, investigated experimentally within more complex systems. For instance, the pyrolysis of 2-methoxyethanol (B45455) has been studied in jet-stirred reactors (JSR) at atmospheric pressure in temperatures ranging from 650-1075 K.[4][5] In such experiments, this compound can be a product or intermediate, and its subsequent reactions contribute to the overall species profiles, which are typically analyzed using techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).[4][5] These experimental results provide crucial validation targets for comprehensive kinetic models that include the computationally-derived unimolecular reaction rates for this compound.

Conclusion

The high-temperature unimolecular chemistry of this compound is decisively dominated by an intramolecular hydrogen migration pathway, leading to the formation of methanol and formaldehyde. Direct bond fission reactions are significantly slower and only contribute at very high temperatures. The kinetic parameters for these reactions have been accurately determined through high-level computational chemistry, providing essential data for the modeling of OME combustion. A critical gap remains in the direct experimental measurement of these reaction rates. Future experimental work under controlled conditions is necessary to validate these theoretical findings and further refine the kinetic models for this important class of alternative fuels.

References

Methoxymethanol: A Volatile Organic Compound of Low Stability - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethanol (CH₃OCH₂OH), a simple hemiacetal, is a volatile organic compound (VOC) of significant interest due to its role as a key intermediate in atmospheric chemistry, interstellar molecular synthesis, and various industrial processes. Despite its simple structure, this compound is characterized by its low stability, readily participating in equilibrium and decomposition reactions. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its inherent instability, and the pathways of its formation and degradation. Detailed experimental protocols for its analysis are presented, alongside quantitative data and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals who may encounter this transient species in their work.

Introduction